4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate
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Overview
Description
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a biphenyl group, a hydrazone linkage, and a dichlorobenzoate moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate typically involves multiple steps:
Formation of Biphenyl-4-yloxyacetic Acid: This can be achieved by reacting biphenyl-4-ol with chloroacetic acid in the presence of a base.
Acylation: The biphenyl-4-yloxyacetic acid is then acylated with hydrazine to form the corresponding hydrazide.
Hydrazone Formation: The hydrazide is reacted with 4-formylphenyl 2,4-dichlorobenzoate under acidic conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone linkage.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives of the dichlorobenzoate moiety.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The biphenyl group and hydrazone linkage could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Similar in having a biphenyl structure but differs in functional groups and overall reactivity.
Other Hydrazones: Compounds with hydrazone linkages that may share similar reactivity but differ in their specific substituents.
Uniqueness
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate is unique due to its combination of a biphenyl group, hydrazone linkage, and dichlorobenzoate moiety, which together confer distinct chemical and biological properties.
Properties
CAS No. |
477729-86-5 |
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Molecular Formula |
C28H20Cl2N2O4 |
Molecular Weight |
519.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C28H20Cl2N2O4/c29-22-10-15-25(26(30)16-22)28(34)36-24-11-6-19(7-12-24)17-31-32-27(33)18-35-23-13-8-21(9-14-23)20-4-2-1-3-5-20/h1-17H,18H2,(H,32,33)/b31-17+ |
InChI Key |
SDQNYDSUJJJBCR-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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